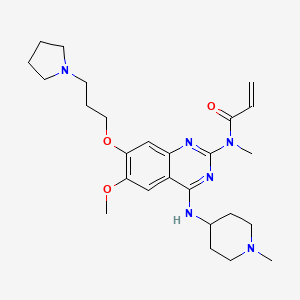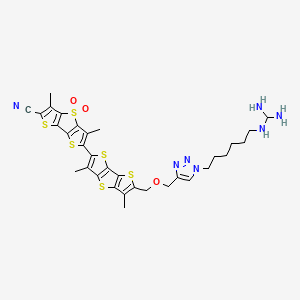
Hsd17B13-IN-64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-64 is a hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) inhibitor. This compound has shown significant potential in the study of liver diseases, metabolic diseases, and cardiovascular diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-64 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it is likely that the production involves large-scale organic synthesis techniques, including the use of reactors and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Hsd17B13-IN-64 primarily undergoes reactions typical of hydroxysteroid dehydrogenase inhibitors. These reactions include oxidation and reduction processes, where the compound interacts with nicotinamide adenine dinucleotide (phosphate) (NAD+(P)/NAD(P)H)-dependent oxidoreductases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include NAD+ or NADP+ as cofactors. The reactions typically occur under physiological conditions, such as those found in liver cells .
Major Products
The major products formed from the reactions involving this compound are typically the oxidized or reduced forms of steroidal substrates. These products are crucial in the study of metabolic pathways and disease mechanisms .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-64 has a wide range of scientific research applications:
Chemistry: Used to study the biogenesis and metabolism of steroid and non-steroid substrates.
Biology: Helps in understanding the role of lipid droplet-associated proteins in liver diseases.
Medicine: Potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Used in the development of novel therapeutic agents for liver diseases
Mecanismo De Acción
Hsd17B13-IN-64 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the progression of liver diseases such as NAFLD and NASH. The molecular targets include the active site residues of HSD17B13 and its NAD+ cofactor .
Comparación Con Compuestos Similares
Similar Compounds
- HSD17B13-IN-1
- HSD17B13-IN-2
- HSD17B13-IN-3
Uniqueness
Hsd17B13-IN-64 is unique due to its high potency and selectivity for HSD17B13. It has an IC50 of ≤ 0.1 μM for estradiol, making it a highly effective inhibitor. This compound also shows significant potential in reducing liver inflammation and fibrosis, which sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H13Cl3N4O3 |
|---|---|
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
3,5-dichloro-N-[3-[(3-chloropyridin-2-yl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H13Cl3N4O3/c22-12-3-2-6-25-17(12)9-28-10-26-15-4-1-5-16(18(15)21(28)31)27-20(30)11-7-13(23)19(29)14(24)8-11/h1-8,10,29H,9H2,(H,27,30) |
Clave InChI |
QDTISCHRMRFVLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


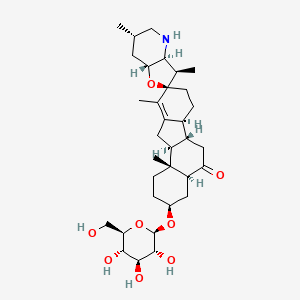
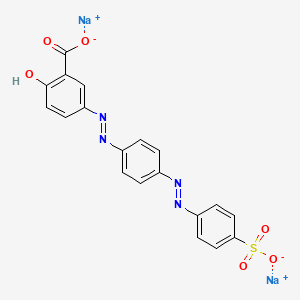
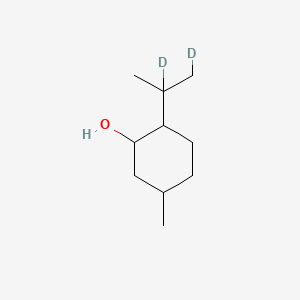
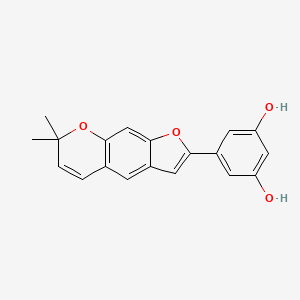
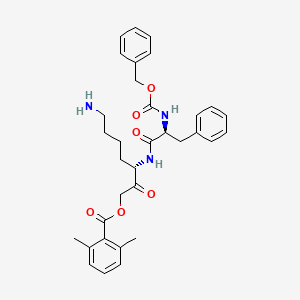

![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
